molecular formula C25H38O3 B159274 Testosterone isocaproate CAS No. 15262-86-9

Testosterone isocaproate

Cat. No.: B159274
CAS No.: 15262-86-9
M. Wt: 386.6 g/mol
InChI Key: PPYHLSBUTAPNGT-BKWLFHPQSA-N
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Description

Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)-, also known as testosterone isocaproate, is a synthetic ester of testosterone. It is commonly used in hormone replacement therapy and bodybuilding due to its anabolic properties. The compound has a molecular formula of C25H38O3 and a molecular weight of 386.6 g/mol .

Scientific Research Applications

Chemistry: The compound is used as a reference standard in analytical chemistry for the quantification of testosterone esters in biological samples.

Biology: In biological research, it is used to study the effects of testosterone on muscle growth, bone density, and overall metabolism.

Medicine: Testosterone isocaproate is used in hormone replacement therapy for treating conditions such as hypogonadism and delayed puberty in males. It is also used in the treatment of certain types of breast cancer in females.

Industry: The compound is used in the formulation of anabolic steroids for bodybuilding and athletic performance enhancement .

Mechanism of Action

Target of Action

Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.

Mode of Action

This compound exerts its effects by binding to the androgen receptor . Once this compound binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.

Biochemical Pathways

This compound, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .

Pharmacokinetics

The pharmacokinetics of this compound, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .

Result of Action

The binding of this compound to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .

Safety and Hazards

Abuse of testosterone, usually at doses higher than those typically prescribed and usually in conjunction with other AAS, is associated with serious safety risks affecting the heart, brain, liver, mental health, and endocrine system . The FDA has approved new changes to testosterone labeling regarding the risks associated with abuse and dependence of testosterone and other anabolic androgenic steroids (AAS) .

Future Directions

Testosterone replacement therapy has seen significant advancements in recent years, with newer treatment modalities being introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- typically involves the esterification of testosterone with 4-methylvaleric acid. The reaction is catalyzed by an acid or base and requires anhydrous conditions to prevent hydrolysis. The reaction can be represented as follows: [ \text{Testosterone} + \text{4-methylvaleric acid} \rightarrow \text{Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)-} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

Comparison with Similar Compounds

  • Testosterone enanthate
  • Testosterone cypionate
  • Testosterone propionate

Comparison:

  • Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.
  • Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.
  • Testosterone propionate: Has a shorter half-life and is used for more immediate effects.

Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHLSBUTAPNGT-BKWLFHPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046806
Record name Testosterone isocaproate
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15262-86-9
Record name Testosterone isocaproate
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Record name Testosterone isocaproate
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Record name Testosterone isocaproate
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Record name Testosterone isocaproate
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Record name 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate
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Record name TESTOSTERONE ISOCAPROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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